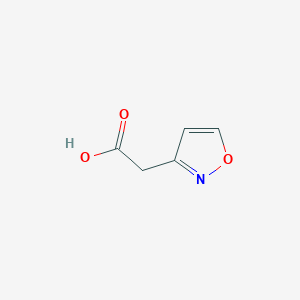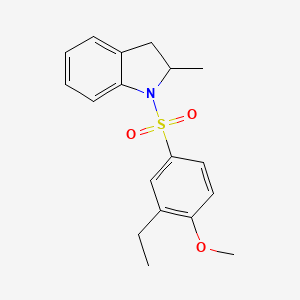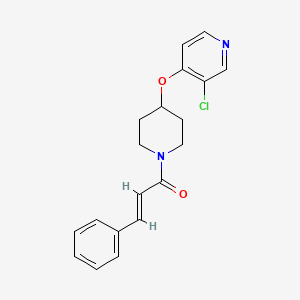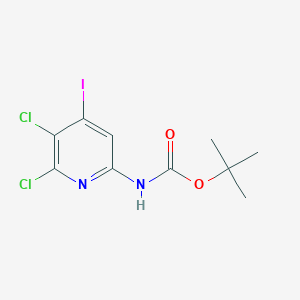![molecular formula C13H22N2O2 B2771456 1-[1-(Oxane-4-carbonyl)azetidin-3-yl]pyrrolidine CAS No. 2310082-73-4](/img/structure/B2771456.png)
1-[1-(Oxane-4-carbonyl)azetidin-3-yl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such compounds involves complex procedures. A review article discusses the synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol (one) and -pyran derivatives . Over the years, many synthetic methodologies have been established for the construction of spirocyclic compounds .Molecular Structure Analysis
The molecular structure of this compound is complex. It is characterized by having two rings sharing the same atom, the quaternary spiro carbon . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .Chemical Reactions Analysis
Spiro compounds are considered spiro heterocyclic if the spiro atom or any atom in either ring are not carbon atoms . Spiro heteroatoms such as nitrogen, oxygen, or sulfur connecting the rings have been commonly observed .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 395.46 . It is a white to beige powder that is soluble in DMSO at 2 mg/mL . It should be stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Stereospecific Synthesis of Pyrrolidines : Research demonstrates the enantiomerically pure synthesis of pyrrolidines through 1,3-dipolar cycloadditions of azomethine ylides to sugar-derived enones. This method allows for precise control over the stereochemistry of the resulting pyrrolidines, which is crucial for their potential application in medicinal chemistry (Oliveira Udry et al., 2014).
- Crystal Structure and Molecular Conformation : The investigation into the crystal structure of specific heterocyclic compounds reveals insights into their molecular conformation, essential for understanding their reactivity and potential applications in drug design (Kamala et al., 2008).
Applications in Drug Development
- Antimicrobial and Antimycobacterial Activity : Compounds derived from nicotinic acid hydrazide show promising antimicrobial and antimycobacterial activities. Such activities highlight the potential for these compounds in developing treatments against various bacterial infections (R.V.Sidhaye et al., 2011).
- Development of Precipitation-Resistant Formulations : Research on the formulation of poorly water-soluble compounds aims to increase their in vivo exposure, crucial for the successful development of new drugs (Burton et al., 2012).
- Antimicrobial and Anticancer Agents : The synthesis of novel pyrazole derivatives explores their potential as antimicrobial and anticancer agents. Such studies are pivotal for identifying new therapeutic options (Hafez et al., 2016).
Advanced Synthetic Techniques
- Iodine-Catalyzed Synthesis : An innovative, green method for synthesizing 3-pyrrole-substituted 2-azetidinones using iodine catalysis under microwave irradiation showcases advances in synthetic efficiency and sustainability (Bandyopadhyay et al., 2012).
Propiedades
IUPAC Name |
oxan-4-yl-(3-pyrrolidin-1-ylazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c16-13(11-3-7-17-8-4-11)15-9-12(10-15)14-5-1-2-6-14/h11-12H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYRMBVMHYLGCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CN(C2)C(=O)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2H-1,3-benzodioxol-5-yl)-6-benzyl-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2771379.png)
![3-butoxy-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2771380.png)

![N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-pentyloxalamide](/img/structure/B2771383.png)
![2-[1-(2-bromobenzoyl)azetidin-3-yl]-2H-1,2,3-triazole](/img/structure/B2771384.png)
![N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]propanamide](/img/structure/B2771387.png)
![2-(3-chlorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B2771388.png)





